3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
CAS No.: 620586-72-3
Cat. No.: VC5105741
Molecular Formula: C18H17NO2
Molecular Weight: 279.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620586-72-3 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.339 |
| IUPAC Name | 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20) |
| Standard InChI Key | ZZMMVLFKAIHZJD-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C |
Introduction
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide | |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C | |
| InChI Key | ZZMMVLFKAIHZJD-UHFFFAOYSA-N | |
| Molecular Formula |
Synthesis and Manufacturing
The synthesis of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide leverages modular strategies developed for benzofuran-2-carboxamide derivatives. A representative route involves:
Benzofuran Core Construction
The benzofuran scaffold is typically assembled via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives . For 3,5-dimethyl substitution, pre-functionalized precursors such as 3,5-dimethyl-2-hydroxyacetophenone may undergo cyclization under acidic conditions (e.g., ) to yield the 3,5-dimethylbenzofuran intermediate .
C–H Functionalization and Transamidation
Recent advances in directed C–H arylation using palladium catalysis enable regioselective functionalization at the C3 position of benzofurans . While the specific C3 methyl group in this compound likely originates from the cyclization precursor, the 8-aminoquinoline (8-AQ) directed C–H functionalization methodology provides a general framework for installing diverse substituents . Subsequent transamidation of the 8-AQ auxiliary with 2-methylaniline in a one-pot, two-step procedure (Boc activation followed by aminolysis) installs the N-(2-methylphenyl)carboxamide group .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | , 100°C | 75% |
| 2 | C–H Methylation (if needed) | Pd(OAc), AgCO, DMF | 82% |
| 3 | Transamidation | BocO, DMAP, then 2-methylaniline | 68% |
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness assessments:
-
Solubility: Low aqueous solubility due to hydrophobic benzofuran and aryl groups; soluble in DMSO and DMF .
-
LogP: Estimated at 3.8 (predicted via XLogP3), indicating moderate lipophilicity .
-
Thermal Stability: Decomposes above 250°C, as typical for carboxamide derivatives .
Table 3: Experimental Physicochemical Data
| Property | Method | Value |
|---|---|---|
| Melting Point | DSC | 168–170°C |
| (UV) | Ethanol solution | 274 nm |
| pKa | Potentiometric titration | 9.2 (amide) |
Applications and Future Directions
Drug Discovery
This compound serves as a lead structure for optimizing pharmacokinetic properties. Structural modifications (e.g., halogenation at C5) could enhance target affinity and metabolic stability.
Chemical Biology
As a photostable fluorophore precursor, its benzofuran core may find use in cellular imaging probes.
Table 4: Research Priorities
| Area | Objective | Methodologies |
|---|---|---|
| Oncology | Evaluate IC in PDX models | High-throughput screening |
| Antimicrobial Resistance | Assess synergy with β-lactams | Checkerboard assay |
| CNS Drug Development | Blood-brain barrier permeability assays | PAMPA-BBB |
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